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Compound of Interest

Compound Name: 4-Iodo-3-methylphenol

Cat. No.: B148288 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Iodo-
3-methylphenol, a key intermediate in various chemical syntheses. The following sections

detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

characteristics. Detailed experimental protocols for acquiring this data for a solid phenolic

compound are also provided, ensuring reproducibility and accuracy in your own research

endeavors.

Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for 4-Iodo-3-
methylphenol. Due to the limited availability of experimentally derived spectra in public

databases, the NMR data presented here is based on computational predictions, providing a

reliable estimation for spectral analysis.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.5 d 1H Ar-H

~7.0 d 1H Ar-H

~6.8 s 1H Ar-H

~5.0 s 1H OH

~2.4 s 3H CH₃

Note: Predicted chemical shifts can vary slightly depending on the prediction algorithm and

experimental conditions.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment

~155 C-OH

~140 C-I

~138 Ar-C

~130 Ar-CH

~120 Ar-CH

~115 Ar-CH

~90 C-CH₃

~20 CH₃

Note: These are estimated chemical shifts. Actual values may differ.

Table 3: Key IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3550-3200 Strong, Broad O-H Stretch (Phenolic)

3100-3000 Medium Aromatic C-H Stretch

2950-2850 Medium Aliphatic C-H Stretch (CH₃)

1600-1450 Medium-Strong Aromatic C=C Bending

1300-1000 Strong C-O Stretch (Phenolic)

~800-600 Medium-Strong C-I Stretch

Table 4: Mass Spectrometry Data (Electron Ionization -
EI)

m/z Relative Intensity (%) Assignment

234 High [M]⁺ (Molecular Ion)

219 Moderate [M-CH₃]⁺

107 High [M-I]⁺

79 Moderate [C₆H₅O]⁺

77 Moderate [C₆H₅]⁺

Note: Fragmentation patterns are predicted based on common pathways for iodinated and

phenolic compounds.

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a solid

sample of 4-Iodo-3-methylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Solid-State)
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Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of solid 4-Iodo-3-methylphenol.

Methodology:

Sample Preparation:

Finely powder a small amount (10-20 mg) of 4-Iodo-3-methylphenol using an agate

mortar and pestle.

Carefully pack the powdered sample into a solid-state NMR rotor (e.g., 4 mm zirconia

rotor). Ensure the sample is packed tightly and evenly to the specified height for the probe.

Instrument Setup:

Insert the rotor into the solid-state NMR probe.

Tune and match the probe for the desired nuclei (¹H and ¹³C).

Set the magic angle to 54.74° precisely.

Data Acquisition:

¹H NMR: Acquire a one-dimensional ¹H spectrum using a simple pulse-acquire sequence.

Due to the presence of strong homonuclear dipolar couplings in solids, high-power

decoupling or fast magic-angle spinning (MAS) is crucial for obtaining high-resolution

spectra.

¹³C NMR: Employ a cross-polarization magic-angle spinning (CP/MAS) experiment to

enhance the sensitivity of the ¹³C signal.[1] This technique transfers magnetization from

the abundant protons to the less abundant carbon-13 nuclei. High-power proton

decoupling is applied during acquisition to remove ¹H-¹³C dipolar couplings.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the resulting spectra.
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Reference the chemical shifts using an external standard (e.g., adamantane for ¹³C).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)
Objective: To obtain the infrared absorption spectrum of solid 4-Iodo-3-methylphenol.

Methodology:

Sample Preparation:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.[2]

Place a small amount of the powdered 4-Iodo-3-methylphenol onto the center of the ATR

crystal.[2]

Instrument Setup:

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum to remove any atmospheric or instrumental interferences.

Data Acquisition:

Lower the press arm to apply firm and even pressure on the solid sample, ensuring good

contact with the ATR crystal.[2]

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add

multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically perform a background subtraction.

The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS) (Electron Ionization - EI)
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Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Methodology:

Sample Introduction:

For a solid sample, a direct insertion probe is typically used.[3]

Load a small amount of the crystalline or powdered 4-Iodo-3-methylphenol into a

capillary tube and place it on the tip of the probe.

Instrument Setup:

Insert the probe into the ion source of the mass spectrometer.[4]

The ion source is maintained under a high vacuum.[5]

Set the electron energy to 70 eV, a standard for generating reproducible fragmentation

patterns.[4]

Data Acquisition:

Gently heat the probe to volatilize the sample into the gas phase within the ion source.[6]

The gaseous molecules are then bombarded by the electron beam, causing ionization and

fragmentation.[5]

The resulting ions are accelerated and separated by the mass analyzer based on their

mass-to-charge ratio (m/z).

Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and expected

fragments.

Data Processing:

The software generates a mass spectrum, which is a plot of relative ion abundance versus

m/z.
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Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural

information.

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound, from initial sample handling to final data interpretation.

General Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Techniques

Data Processing & Interpretation

Chemical Sample (e.g., 4-Iodo-3-methylphenol)

Grinding/Dissolving

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

Data Processing
(FT, Baseline Correction, etc.)

Spectral Interpretation

Structure Elucidation/
Confirmation
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Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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